

# Application Notes and Protocols for Labeling Proteins with Mal-PEG11-Mal

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## Compound of Interest

Compound Name: Mal-PEG11-mal

Cat. No.: B12417646

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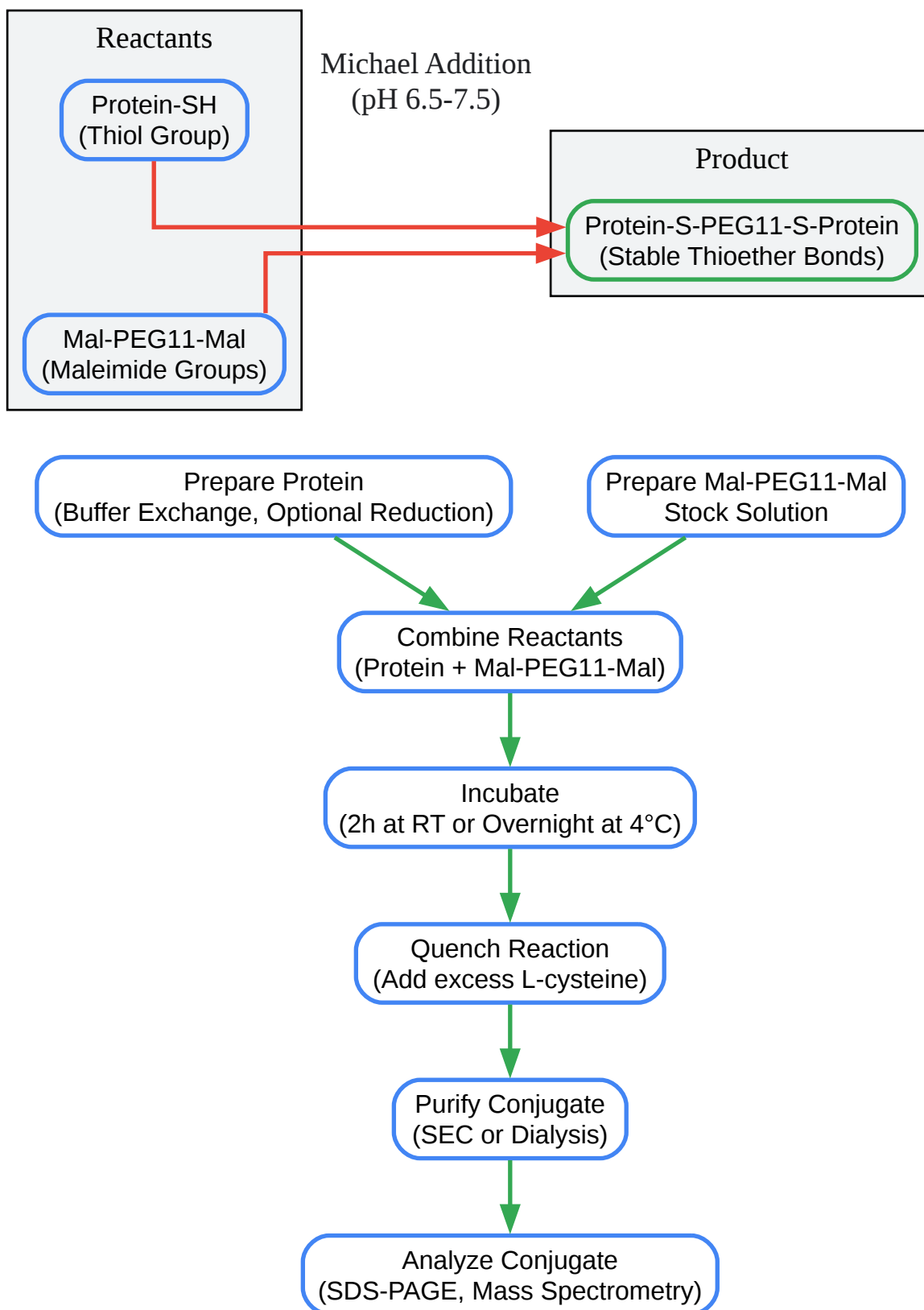
## Introduction

**Mal-PEG11-Mal** is a homobifunctional crosslinking reagent that contains two maleimide groups at the ends of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1] This reagent is a valuable tool for selectively conjugating molecules containing free sulfhydryl groups, most notably cysteine residues within proteins.[2] The maleimide groups react specifically with thiols at a neutral pH range (6.5-7.5) to form stable thioether bonds.[3] This specific reactivity allows for controlled and site-specific labeling of proteins, making it a powerful reagent in various applications, including the development of antibody-drug conjugates (ADCs), protein dimerization, and surface modification of nanoparticles.[2]

The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help prevent aggregation of labeled proteins.[3] The defined length of the PEG chain provides a precise spacer arm for controlling the distance between conjugated molecules. This document provides a detailed, step-by-step guide for the successful labeling of proteins using **Mal-PEG11-Mal**.

## Reaction Mechanism: Thiol-Maleimide Ligation

The core of the labeling process is the Michael addition reaction between the maleimide group and a thiol group from a cysteine residue. This reaction is highly efficient and specific under mild, near-neutral pH conditions, resulting in a stable covalent thioether linkage.



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## References

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- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
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